Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate
Overview
Description
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate (DMNP) is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods. DMNP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mechanism of Action
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate inhibits the activity of protein kinase C and protein kinase A by binding to the ATP-binding site of the enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has been shown to have biochemical and physiological effects in various cell types. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the levels of reactive oxygen species in cells. Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. It has been shown to have potent inhibitory effects on certain enzymes, making it a useful tool for studying their function. However, Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate also has limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate. One area of research is the development of more efficient synthesis methods for Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate. Another area of research is the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different cell types. Finally, Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate could be used as a tool for studying the function of other enzymes and signaling pathways in cells.
Scientific Research Applications
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes such as protein kinase C and protein kinase A. Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
methyl 2,6-dimethoxy-5-nitropyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-15-6-5(11(13)14)4(7(12)16-2)9-8(10-6)17-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXIQUGVZLSUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethoxy-5-nitro-4-pyrimidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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